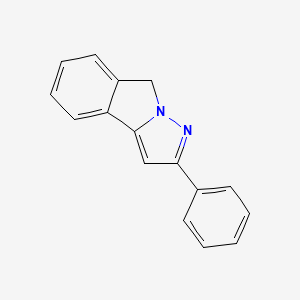

8H-Pyrazolo(5,1-a)isoindole, 2-phenyl-

Description

Contextualization within Fused Heterocyclic Chemistry

Fused heterocyclic compounds, which consist of two or more rings sharing two atoms, are a cornerstone of modern medicinal and materials chemistry. The fusion of different heterocyclic rings can lead to novel chemical and physical properties that are not present in the individual components. Pyrazolo[5,1-a]isoindole belongs to this class of compounds, representing a tetracyclic system with a bridgehead nitrogen atom. These scaffolds are a subset of the larger family of pyrazole-fused heterocycles, which are known to exhibit a wide range of biological activities. mdpi.comresearchgate.netmdpi.com The study of such fused systems is crucial for the development of new therapeutic agents and functional materials. nih.govnih.gov

Structural Framework and Key Subunits of Pyrazolo[5,1-a]isoindoles

The core structure of pyrazolo[5,1-a]isoindole is formed by the fusion of a pyrazole (B372694) ring and an isoindole ring system. The pyrazole is a five-membered aromatic heterocycle with two adjacent nitrogen atoms, while the isoindole is a bicyclic heterocycle consisting of a fused benzene (B151609) ring and a pyrrole (B145914) ring. In the pyrazolo[5,1-a]isoindole system, these two key subunits are fused in a specific orientation that imparts a rigid, planar geometry to the molecule. This defined three-dimensional structure is a key factor in its interaction with biological targets.

Strategic Importance of Pyrazolo[5,1-a]isoindole Derivatives in Synthetic Organic Chemistry

The strategic importance of pyrazolo[5,1-a]isoindole derivatives lies in their utility as versatile building blocks for the synthesis of more complex molecules. researchgate.net The scaffold can be functionalized at various positions, allowing for the creation of a diverse library of compounds with potentially unique biological activities. mdpi.commdpi.com The development of efficient synthetic routes to this core structure and its derivatives is therefore a significant goal for organic chemists. acs.orgfao.orgnih.gov These compounds are of interest in drug discovery programs, particularly in the search for new anticancer, anti-inflammatory, and antiviral agents. researchgate.netnih.gov

Chemical and Physical Properties of 2-phenyl-8H-pyrazolo[5,1-a]isoindole

The specific properties of 2-phenyl-8H-pyrazolo[5,1-a]isoindole are detailed in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₂N₂ |

| Molecular Weight | 232.28 g/mol |

| CAS Number | 149124-14-9 |

| Appearance | Solid (predicted) |

| Spectroscopic Data | NMR, FTIR, and UV-Vis spectra are available. spectrabase.com |

Structure

3D Structure

Properties

CAS No. |

61001-42-1 |

|---|---|

Molecular Formula |

C16H12N2 |

Molecular Weight |

232.28 g/mol |

IUPAC Name |

2-phenyl-5H-pyrazolo[5,1-a]isoindole |

InChI |

InChI=1S/C16H12N2/c1-2-6-12(7-3-1)15-10-16-14-9-5-4-8-13(14)11-18(16)17-15/h1-10H,11H2 |

InChI Key |

JUSICNNOSFXYML-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C3=CC(=NN31)C4=CC=CC=C4 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization

While specific studies on the reactivity of 2-phenyl-8H-pyrazolo[5,1-a]isoindole are limited, the synthetic routes to its analogs provide insight into the chemical behavior of the scaffold. The pyrazole (B372694) and isoindole rings contain reactive sites that can be targeted for further functionalization.

For instance, the synthesis of pyrazolo[5,1-a]isoindole-3-carboxamides demonstrates that the pyrazole ring can be functionalized. fao.orgresearchgate.net This is achieved by using acetohydrazide instead of hydrazine (B178648) in the one-pot cascade reaction, leading to a more complex sequence of events including isocyanide insertion into C-H and C-Br bonds, deacetylation, and the formation of new C-C, C-O, and C-N bonds. fao.orgresearchgate.net

The synthesis of 8-methylenepyrazolo[5,1-a]isoindoles also highlights a point of reactivity at the 8-position, allowing for the introduction of a methylene (B1212753) group which can be a handle for further chemical transformations. nih.gov

Applications in Organic Synthesis

The pyrazolo[5,1-a]isoindole scaffold serves as a valuable intermediate in the synthesis of more elaborate molecular architectures. Although specific examples detailing the use of 2-phenyl-8H-pyrazolo[5,1-a]isoindole as a building block are not extensively documented in readily available literature, the established synthetic pathways to its derivatives underscore its potential.

The ability to introduce various substituents onto the core structure through multicomponent reactions and other synthetic transformations makes these compounds attractive starting materials for creating libraries of molecules for biological screening. mdpi.comnih.gov The development of new drugs and functional materials often relies on the availability of such versatile molecular platforms. mdpi.comresearchgate.net

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a standard and reliable tool for investigating the molecular characteristics of various compounds, including pyrazole (B372694) derivatives. nih.gov Hybrid functional approaches are particularly common for these types of analyses. nih.gov

A fundamental step in computational analysis is geometry optimization, where the molecule's lowest energy conformation is determined. For pyrazole-containing systems, DFT calculations, often using the B3LYP functional with a basis set like 6-31G* or 6-311G**, are employed to find the optimized molecular geometry. jcsp.org.pkresearchgate.net The results of these calculations, such as bond lengths and angles, are often compared with experimental data from X-ray crystallography to validate the computational model. nih.gov

Once the geometry is optimized, the electronic structure can be analyzed. Key components of this analysis are the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are vital for understanding the electronic and optical properties of the molecule. jcsp.org.pk

HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy corresponds to a better electron-donating capacity.

LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron-accepting capacity.

HOMO-LUMO Gap (ΔE): This is a critical parameter for determining molecular stability. A smaller energy gap suggests that the molecule is more reactive and has higher polarizability, which can lead to enhanced bioactivity. jcsp.org.pk It also relates to the electronic absorption properties of the molecule.

Charge transfer within the molecule can be visualized through the distribution of these frontier orbitals. jcsp.org.pk For instance, in related pyrazole-carboxamide compounds, studies have shown that charge can be transferred from a naphthyl moiety to other parts of the system or vice-versa, depending on the specific substitutions. jcsp.org.pk

The electronic parameters derived from DFT calculations are used to predict the global reactivity and stability of a molecule. These quantum chemical descriptors provide a quantitative measure of different aspects of molecular behavior.

Commonly calculated reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron (IP ≈ -EHOMO).

Electron Affinity (EA): The energy released when an electron is added (EA ≈ -ELUMO).

Electronegativity (χ): The ability of an atom or molecule to attract electrons (χ = (IP + EA)/2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (IP - EA)/2). Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons (ω = χ²/2η).

These descriptors help in creating a detailed reactivity and stability profile for the compound. For example, pyrazole derivatives with smaller HOMO-LUMO energy gaps are generally found to be more reactive. jcsp.org.pk The stability of related compounds has been assessed by their susceptibility to oxidation based on their LUMO energy levels. jcsp.org.pk

Table 1: Representative Quantum Chemical Descriptors for a Pyrazole Derivative (Illustrative)

| Parameter | Symbol | Formula | Value (a.u.) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -0.225 |

| LUMO Energy | ELUMO | - | -0.085 |

| Energy Gap | ΔE | ELUMO - EHOMO | 0.140 |

| Ionization Potential | IP | -EHOMO | 0.225 |

| Electron Affinity | EA | -ELUMO | 0.085 |

| Electronegativity | χ | (IP+EA)/2 | 0.155 |

| Chemical Hardness | η | (IP-EA)/2 | 0.070 |

| Chemical Softness | S | 1/η | 14.28 |

| Electrophilicity Index | ω | χ²/2η | 0.171 |

Note: This table is illustrative, based on general findings for pyrazole derivatives, and does not represent experimentally verified data for 2-phenyl-8H-pyrazolo[5,1-a]isoindole.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating reaction mechanisms, which can be complex and difficult to probe experimentally. For the synthesis of the pyrazolo[5,1-a]isoindole scaffold and its isomers, several synthetic routes have been developed, including palladium-catalyzed and ruthenium-catalyzed reactions. researchgate.netresearchgate.net

For example, the synthesis of 8-methylenepyrazolo[5,1-a]isoindoles, regioisomers of the pyrazolo[5,1-a]isoquinoline system, can be achieved from 5-(2-bromophenyl)-1H-pyrazoles. researchgate.net This process involves an initial intermolecular hydroamination followed by a palladium-catalyzed 5-exo intramolecular Heck coupling reaction. researchgate.net Another approach involves a one-pot, three-component cascade reaction promoted by a palladium catalyst.

Theoretical studies can model these reaction pathways by:

Calculating the energies of reactants, intermediates, and products.

Locating the transition state structures that connect these species.

Determining the activation energies for each step of the reaction.

This allows chemists to understand the feasibility of a proposed mechanism, predict the regioselectivity observed in reactions, and design more efficient synthetic strategies. researchgate.net For instance, computational studies can help explain why a particular catalyst or set of reaction conditions favors one product over another.

Investigation of Intermolecular and Intramolecular Interactions

The way molecules interact with each other (intermolecular) and within themselves (intramolecular) governs their physical properties and crystal packing. Hirshfeld surface analysis is a common computational method used to visualize and quantify these interactions in molecular crystals.

Intramolecular interactions, such as hydrogen bonds or steric effects, are also critical as they influence the molecule's conformation. Conformational analysis, often performed using semi-empirical or DFT methods, can identify the most stable conformers and the energy barriers between them.

Application of Quantum Chemistry to Understand Spectroscopic Data

Quantum chemical calculations are instrumental in interpreting experimental spectroscopic data. By simulating spectra computationally, a direct comparison can be made with experimental results, aiding in structural confirmation and band assignment.

NMR Spectroscopy: DFT calculations can predict the 1H and 13C NMR chemical shifts. The calculated values are often in good agreement with experimental data, helping to assign specific signals to the correct atoms in the molecule. nih.gov

Vibrational Spectroscopy (IR): Theoretical frequency calculations can reproduce experimental IR spectra. The calculated vibrational modes can be animated to understand the specific atomic motions responsible for each absorption band. A scaling factor is often applied to the calculated frequencies to correct for approximations in the computational method and anharmonicity. nih.gov

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to calculate electronic transitions. jcsp.org.pk This allows for the prediction of the absorption wavelengths (λmax) and helps to assign the observed absorption bands to specific electronic transitions, such as n→π* and π→π*. researchgate.net Natural Bond Orbital (NBO) analysis is often used in conjunction to understand the nature of these transitions. researchgate.net

This synergy between computational prediction and experimental measurement provides a robust framework for the characterization of complex molecules like 2-phenyl-8H-pyrazolo[5,1-a]isoindole.

Advanced Research Applications of 8h Pyrazolo 5,1 a Isoindole Derivatives Excluding Biological/clinical

Electrochemical Applications and Methodologies

The electrochemical behavior of nitrogen-containing heterocyclic compounds, such as pyrazolo[5,1-a]isoindole derivatives, is a critical area of study. Their ability to participate in redox reactions makes them suitable candidates for various electrochemical applications, from the development of sensitive electrodes to novel synthetic methodologies.

While specific studies on 8H-pyrazolo[5,1-a]isoindole derivatives as calcium(II) ionophores are not extensively documented, the broader class of heterocyclic compounds is well-established in the development of ion-selective electrodes (ISEs). An ISE is a sensor that converts the activity of a specific ion dissolved in a solution into an electrical potential. The core component of an ISE is the ionophore, a molecule that selectively binds to the target ion.

The potential for pyrazolo[5,1-a]isoindole derivatives in this application stems from the nitrogen and potential oxygen atoms in their structure, which can act as ligation sites for metal cations like Ca²⁺. For an effective calcium ionophore, the molecule must exhibit high selectivity for Ca²⁺ over other common cations such as Na⁺, K⁺, and Mg²⁺.

The general characteristics of a PVC membrane-based calcium ISE are presented in the table below. It is anticipated that a successful ionophore based on a pyrazolo[5,1-a]isoindole scaffold would contribute to electrodes with similar or improved performance metrics.

| Parameter | Typical Value |

| Concentration Range | 1 to 40,000 mg/L |

| Reproducibility | ± 10% of full scale |

| pH Range | 2–8 |

| Electrode Slope | +26 mV/decade at 25°C |

| Electrode Resistance | 100 MΩ |

The data in this table represents typical specifications for commercially available calcium ISEs and serves as a benchmark for the development of new ionophores. spectrabase.com

Recent advancements in electrochemical synthesis have highlighted methods for the functionalization of heterocyclic scaffolds. One such method is the regioselective C(sp²)-H selenylation, which has been successfully demonstrated on related pyrazolo[1,5-a]pyrimidine (B1248293) structures. nih.govmdpi.comresearchgate.net This technique involves the direct introduction of a selenium moiety onto the heterocyclic ring system.

This electrochemical approach is lauded for its mild reaction conditions, often occurring at room temperature, and its environmentally friendly nature, as it avoids the use of harsh oxidants and halogens. nih.govmdpi.comresearchgate.net The reaction is typically carried out in an undivided cell with graphite (B72142) electrodes. nih.govmdpi.com Key attributes of this methodology include its high atom economy and the ability to achieve good to excellent yields in a short timeframe. nih.govmdpi.com

For the pyrazolo[1,5-a]pyrimidine scaffold, selenylation occurs regioselectively at the C3 position. nih.govmdpi.com It is plausible that similar electrochemical strategies could be adapted for the regioselective functionalization of the 8H-pyrazolo[5,1-a]isoindole core, opening avenues for creating novel derivatives with tailored electronic properties.

Cyclic voltammetry (CV) is a important electrochemical technique used to study the redox properties of chemical species. In the context of pyrazolo[5,1-a]isoindole derivatives and related heterocyclic systems, CV provides valuable insights into their oxidation and reduction potentials, the stability of the resulting radical ions, and the kinetics of electron transfer processes.

Studies on indole-based sulfonamide derivatives, for instance, have utilized CV to investigate their electrochemical behavior. nih.gov These studies typically involve recording the current response of the compound in a solution to a linearly cycled potential sweep between two or more set values. The resulting voltammogram reveals characteristic peaks corresponding to the redox events. nih.gov For some indole (B1671886) derivatives, a single, well-defined oxidation peak is observed within the potential window, indicating a straightforward electron transfer process. nih.gov

The data obtained from CV, such as peak potentials and currents, can be used to calculate fundamental electrochemical parameters, including heterogeneous rate constants and the surface coverage of the electroactive species on the electrode. nih.gov Such studies are crucial for understanding the structure-activity relationships within this class of compounds and for designing materials for applications in sensors and electronic devices. nih.gov

Photophysical Research and Materials Science Potential

The extended π-conjugated system inherent to the 8H-pyrazolo[5,1-a]isoindole framework suggests significant potential in the field of photophysics and materials science. These molecules are being investigated for their light-emitting properties, with potential applications in organic light-emitting diodes (OLEDs), fluorescent probes, and smart materials.

The fluorescence properties of pyrazole-containing heterocycles are highly tunable through chemical modification. Studies on related pyrazolo[1,5-a]pyrimidines have demonstrated that the introduction of different substituent groups can significantly alter their absorption and emission characteristics. rsc.orgmolaid.com

Key photophysical parameters that are typically investigated include:

Emission Maxima (λem): The wavelength at which the maximum fluorescence intensity is observed.

Quantum Yield (ΦF): A measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.

Stokes Shift: The difference in wavelength or frequency between the absorption maximum and the emission maximum. A large Stokes shift is often desirable to minimize self-absorption.

For a series of 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines, it was found that electron-donating groups at position 7 enhance both the absorption and emission properties. rsc.org The table below summarizes the photophysical data for some of these related compounds, illustrating the impact of substituents on their fluorescence.

| Compound | Substituent at Position 7 | Solvent | λabs (nm) | λem (nm) | Quantum Yield (ΦF) |

| 4a | 4-Pyridyl | THF | 362 | 474 | 0.01 |

| 4d | Phenyl | THF | 360 | 476 | 0.04 |

| 4e | 4-Anisyl | THF | 382 | 493 | 0.29 |

Data adapted from a study on pyrazolo[1,5-a]pyrimidine-based fluorophores. rsc.org

These findings suggest that the fluorescence of 8H-pyrazolo[5,1-a]isoindole derivatives could be similarly tuned. The 2-phenyl substituent on the target compound is expected to influence the electronic structure and, consequently, its photophysical properties.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govresearchgate.net This is in contrast to the more common aggregation-caused quenching (ACQ) effect. The AIE phenomenon is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov

While direct reports on the AIE behavior of 2-phenyl-8H-pyrazolo[5,1-a]isoindole are scarce, related heterocyclic structures have been shown to exhibit AIE. For example, certain bipyrazolo[1,5-a]pyridine luminogens have been specifically designed to display AIE properties by introducing twisted π-structures that prevent close packing and ACQ in the solid state. rsc.org The introduction of bulky groups, such as aryl substituents, can promote the formation of emissive aggregates. rsc.org

The investigation of AIE in 8H-pyrazolo[5,1-a]isoindole derivatives would involve studying their photoluminescence in solvent mixtures of varying polarity. A significant increase in fluorescence intensity with an increasing fraction of a poor solvent (e.g., water in a THF solution) would be indicative of AIE behavior. This property is highly valuable for applications in solid-state lighting, chemical sensors, and bio-imaging, where high emission efficiency in the aggregated or solid form is required. researchgate.netnih.gov

Role as Ligands and Components in Catalysis

The pyrazole (B372694) moiety and its fused derivatives play a crucial role in modern catalysis, primarily through their ability to act as ligands for transition metals or as key substrates in catalytic transformations. The nitrogen atoms in the pyrazole ring can coordinate with metal centers, influencing the catalyst's reactivity and selectivity.

Palladium-catalyzed reactions have been instrumental in constructing the pyrazolo[5,1-a]isoindole scaffold itself. A notable method involves a one-pot, three-component cascade reaction of 1-(2-bromophenyl)buta-2,3-dien-1-one (B8250232) with hydrazine (B178648) and an isocyanide, promoted by a palladium catalyst. acs.orgacs.org This process proceeds via the initial formation of a 5-(2-bromophenyl)-1H-pyrazole intermediate, followed by a palladium-catalyzed isocyanide insertion into the carbon-bromine bond and subsequent intramolecular C-N bond formation to yield the final pyrazolo[5,1-a]isoindole product. acs.orgacs.org

The following table summarizes a key palladium-catalyzed reaction for the synthesis of the pyrazolo[5,1-a]isoindole core:

| Reactants | Catalyst System | Product | Key Transformation | Reference |

| 1-(2-Bromophenyl)buta-2,3-dien-1-one, Hydrazine, Isocyanide | Pd(OAc)₂, PPh₃, K₂CO₃ | Substituted 8H-Pyrazolo[5,1-a]isoindoles | Cascade condensation, isocyanide insertion, and intramolecular cyclization | acs.org |

Furthermore, ruthenium-catalyzed reactions have been widely employed for the synthesis of various pyrazole-containing heterocycles. acs.org For example, ruthenium(II) complexes have been used to catalyze the annulation of pyrazole derivatives with alkynes to produce pyrazolo[5,1-a]isoquinolines, a structurally related fused system. nio.res.in These catalytic processes often involve C-H/N-H bond activation, highlighting the versatility of the pyrazole core in coordinating with and being activated by the metal catalyst. nio.res.in The ability of pyrazole-based compounds to participate in and be synthesized by such advanced catalytic methods underscores their importance in the field of homogeneous catalysis. nih.gov

Synthetic Utility as Precursors for Diverse Chemical Architectures

The 8H-pyrazolo[5,1-a]isoindole scaffold is not only a target for synthesis but also a valuable precursor for creating more complex and functionally diverse molecules. Its structure allows for further chemical modification at several positions, enabling the construction of novel chemical architectures.

A prime example of its synthetic utility is its conversion into N-substituted 8H-pyrazolo[5,1-a]isoindole-3-carboxamides. This is achieved through a sophisticated cascade reaction using acetohydrazide instead of hydrazine in the palladium-catalyzed synthesis. acs.orgresearchgate.net This more complex procedure involves condensation, isocyanide insertion into both C-H and C-Br bonds, and subsequent bond formations to yield the functionalized carboxamide derivative. acs.org

The versatility of the pyrazole precursor is also evident in the regioselective synthesis of different fused systems from the same starting materials. For example, 5-(2-bromophenyl)-1H-pyrazoles, the in-situ formed intermediates in the synthesis of the title compound, can be used to selectively synthesize either pyrazolo[5,1-a]isoquinolines or 8-methyleneprazolo[5,1-a]isoindoles through different palladium-catalyzed pathways. nih.gov This demonstrates the role of the pyrazole derivative as a critical branching point for creating diverse heterocyclic libraries.

The broader class of 5-aminopyrazoles, which are foundational precursors to the pyrazolo[5,1-a]isoindole system, are extensively used as building blocks for a wide array of fused pyrazoloazines, including pyrazolopyrimidines and pyrazolotriazines. beilstein-journals.org This highlights the fundamental importance of the pyrazole ring as a versatile synthon in heterocyclic chemistry.

The following table outlines the synthetic transformations starting from pyrazole precursors to yield diverse fused heterocycles:

| Precursor | Reaction Type | Product(s) | Significance | Reference |

| 1-(2-Bromophenyl)buta-2,3-dien-1-one, Acetohydrazide, Isocyanide | Pd-catalyzed cascade reaction | Pyrazolo[5,1-a]isoindole-3-carboxamides | Direct functionalization of the core scaffold | acs.org |

| 5-(2-Bromophenyl)-1H-pyrazoles, Terminal Alkynes | Pd-catalyzed Sonogashira coupling / Hydroamination | Pyrazolo[5,1-a]isoquinolines | Regioselective synthesis of related fused systems | nih.gov |

| 5-(2-Bromophenyl)-1H-pyrazoles, Terminal Alkynes | Intermolecular hydroamination / Pd-catalyzed Heck coupling | 8-Methyleneprazolo[5,1-a]isoindoles | Regioselective synthesis of regioisomeric products | nih.gov |

Q & A

Q. What are the established synthetic protocols for 2-phenyl-8H-pyrazolo[5,1-a]isoindole, and how can reaction efficiency be optimized?

Methodological Answer: The most efficient synthesis involves multicomponent reactions (MCRs) using substituted pyrazole and isoindole precursors. Key steps include:

- Catalyst selection : Use Lewis acids (e.g., ZnCl₂) or Brønsted acids to accelerate cyclization.

- Solvent optimization : Polar aprotic solvents (DMF or DMSO) enhance reaction rates at 80–100°C.

- Stoichiometric control : Maintain a 1:1 molar ratio of pyrazole and isoindole derivatives to minimize side products.

For improved yields, monitor reaction progress via TLC and employ microwave-assisted synthesis for reduced reaction times .

Q. How can elemental analysis and HRMS be utilized to confirm the purity and molecular structure of 2-phenyl-8H-pyrazolo[5,1-a]isoindole derivatives?

Methodological Answer:

- Elemental analysis : Compare calculated vs. experimental values for C, H, and N (e.g., C₃₃H₁₁N₅O: Calc. C 61.65%, H 4.38%, N 27.65% vs. Found C 61.78%, H 4.12%, N 27.45%) to verify purity .

- HRMS : Confirm the molecular ion peak ([M+H]⁺) with high precision (e.g., 254.1042 calculated vs. 254.1039 observed) to validate the molecular formula .

Q. What chromatographic techniques are recommended for purifying 2-phenyl-8H-pyrazolo[5,1-a]isoindole derivatives?

Methodological Answer:

- Flash column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 7:3 to 1:1) to separate isomers.

- HPLC : For chiral or polar derivatives, employ reverse-phase C18 columns with acetonitrile/water mobile phases. Note: Sample loads ≤2.0 µL improve resolution .

Advanced Research Questions

Q. What strategies are effective for achieving regioselective functionalization at position 7 of the pyrazolo[5,1-a]isoindole core?

Methodological Answer:

Q. How can Retro-Diels-Alder (RDA) reactions be applied to synthesize enantiomerically pure pyrimido[2,1-a]isoindole derivatives?

Methodological Answer:

Q. What mechanistic insights explain the formation of by-products like pyrazino[2,1-a]isoindoles during reduction reactions of isoindole precursors?

Methodological Answer:

Q. How can nucleophilic ring-cleavage reactions be exploited to synthesize benzoic acid derivatives from 2-phenyl-8H-pyrazolo[5,1-a]isoindol-8-one?

Methodological Answer:

Q. What spectroscopic methods are critical for distinguishing between isoindole tautomers or positional isomers in pyrazolo-fused systems?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.